molecular formula C11H12ClFO2 B15174514 4-iso-Butoxy-3-fluorobenzoyl chloride

4-iso-Butoxy-3-fluorobenzoyl chloride

Cat. No.: B15174514
M. Wt: 230.66 g/mol
InChI Key: SCRAZMAJDKASFN-UHFFFAOYSA-N
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Description

4-iso-Butoxy-3-fluorobenzoyl chloride is an organic compound with the molecular formula C11H12ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the third position and an iso-butoxy group at the fourth position. This compound is used in various chemical synthesis processes due to its reactive acyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-iso-Butoxy-3-fluorobenzoyl chloride typically involves the acylation of 4-iso-butoxy-3-fluorobenzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

4-iso-Butoxy-3-fluorobenzoic acid+Thionyl chloride4-iso-Butoxy-3-fluorobenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-iso-Butoxy-3-fluorobenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-iso-Butoxy-3-fluorobenzoic acid+Thionyl chloride→4-iso-Butoxy-3-fluorobenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Friedel-Crafts Acylation: Can be used to introduce the 4-iso-butoxy-3-fluorobenzoyl group into aromatic compounds.

Common Reagents and Conditions

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Requires a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.

    Thiols: Reacts to form thioesters, often in the presence of a base.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

4-iso-Butoxy-3-fluorobenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of amides, esters, and thioesters.

    Biology: Used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Involved in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3-fluorobenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is exploited in various chemical synthesis processes to introduce the 4-iso-butoxy-3-fluorobenzoyl group into target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoyl chloride: Lacks the iso-butoxy group, making it less sterically hindered and more reactive.

    4-iso-Butoxybenzoyl chloride: Lacks the fluorine atom, resulting in different electronic properties.

    3-Fluorobenzoyl chloride: Lacks the iso-butoxy group, affecting its reactivity and steric properties.

Uniqueness

4-iso-Butoxy-3-fluorobenzoyl chloride is unique due to the presence of both the iso-butoxy group and the fluorine atom. This combination of substituents imparts distinct steric and electronic properties, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

3-fluoro-4-(2-methylpropoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-3-8(11(12)14)5-9(10)13/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRAZMAJDKASFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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